![molecular formula C17H23NO5 B009561 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one CAS No. 100783-52-6](/img/structure/B9561.png)
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one, also known as DOI, is a psychedelic drug that has been widely studied for its potential therapeutic applications.
作用机制
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one acts primarily as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptors, including the 5-HT2C receptor. 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one's effects are believed to be mediated by its ability to activate these receptors, leading to changes in neurotransmitter release and signaling in the brain.
生化和生理效应
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has been shown to produce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature.
实验室实验的优点和局限性
One advantage of using 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise targeting of this receptor subtype. However, one limitation is that 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one can be difficult to work with due to its high potency and potential for toxicity.
未来方向
There are many potential future directions for research on 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one, including further exploration of its therapeutic potential for mental health disorders, as well as its potential as a tool for neuroscience research. Additionally, there is a need for further study on the long-term effects of 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one use, as well as its potential for abuse and addiction.
In conclusion, 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one is a psychedelic drug that has been widely studied for its potential therapeutic applications and its role in neuroscience research. While there are still many questions to be answered about its mechanism of action and long-term effects, 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has shown promise as a tool for understanding the brain and treating mental health disorders.
合成方法
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the oxazoline ring. The Bischler-Napieralski reaction involves the condensation of a beta-amino ketone with an acid chloride, followed by cyclization to form the isoquinoline ring. Both methods have been used successfully to synthesize 9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one.
科学研究应用
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and PTSD. It has also been studied for its potential as a tool for neuroscience research, particularly in the study of serotonin receptors in the brain.
属性
CAS 编号 |
100783-52-6 |
|---|---|
产品名称 |
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one |
分子式 |
C17H23NO5 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one |
InChI |
InChI=1S/C17H23NO5/c1-3-21-14-7-11-5-6-18-16(12(9-19)10-23-17(18)20)13(11)8-15(14)22-4-2/h7-8,12,16,19H,3-6,9-10H2,1-2H3 |
InChI 键 |
JMKXKJDTSWVGFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC |
规范 SMILES |
CCOC1=C(C=C2C3C(COC(=O)N3CCC2=C1)CO)OCC |
同义词 |
2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 9,10-diethoxy-1,6,7,11b-tetrahydro-1-(hydroxymethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



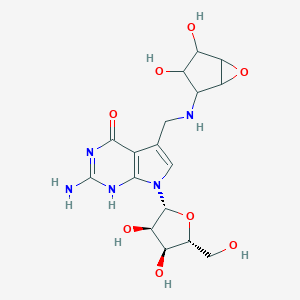
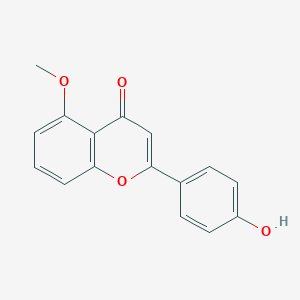
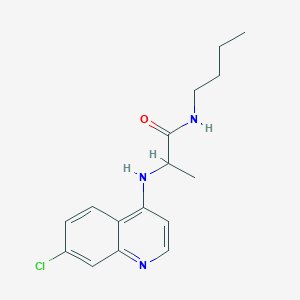
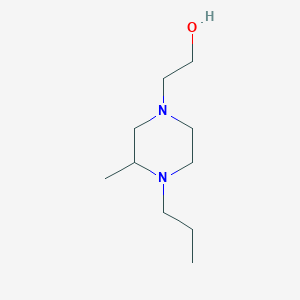
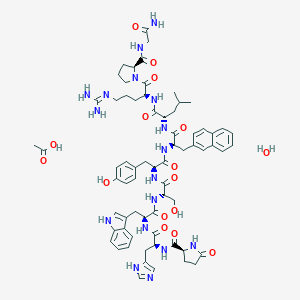
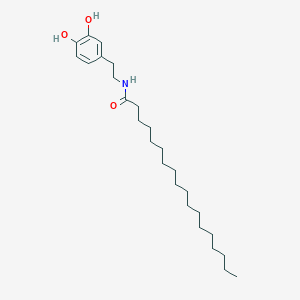
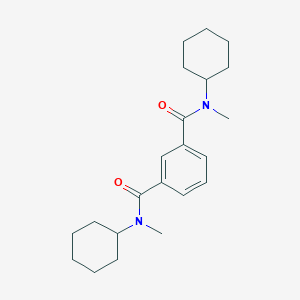
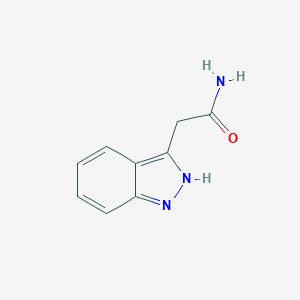
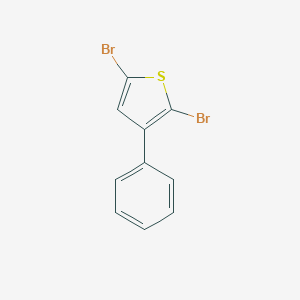
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
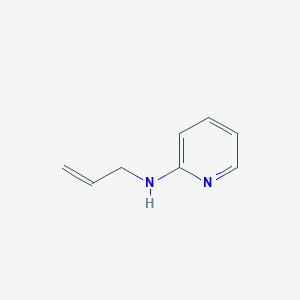
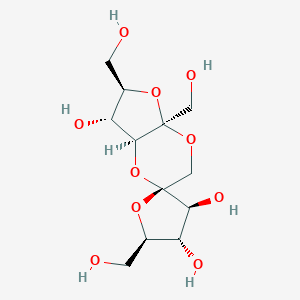
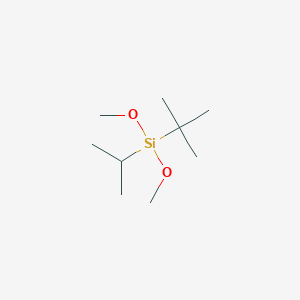
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)